Methyl (2-methyl-3-oxopiperazin-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(5-6(11)13-2)7(12)9-3-4-10-8/h10H,3-5H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMAVZLWTGPNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551869 | |
| Record name | Methyl (2-methyl-3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534603-48-0 | |
| Record name | Methyl (2-methyl-3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl (2-methyl-3-oxopiperazin-2-yl)acetate, a compound with a molecular formula of CHNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving anthranilates and 2-aminophenyl ketones. These methods allow for the generation of derivatives with potentially modified biological properties. The compound serves as an intermediate in the development of several bioactive molecules and pharmaceuticals.
Biological Activity
This compound exhibits a range of biological activities, notably:
- Anticancer Properties : Research indicates that this compound shows significant cytotoxic effects against various cancer cell lines, including colon cancer (HT-29) and lung cancer (A549). The mechanism of action may involve the modulation of cellular pathways that regulate proliferation and apoptosis.
- Antitubercular Activity : Derivatives synthesized from this compound have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, some derivatives demonstrated IC values ranging from 1.35 to 2.18 μM, indicating potent activity.
- Anti-inflammatory Effects : Related compounds have shown anti-inflammatory activity comparable to established drugs like diclofenac. For instance, one metabolite exhibited significant edema inhibition in animal models .
The biological effects of this compound are attributed to its interaction with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to receptors that modulate physiological responses, potentially leading to therapeutic effects.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-YL) acetate | Chlorinated phenyl groups | Anticancer properties |
| Diethyl (2-methyl-3-oxopiperazin-2-yl)phosphonate | Phosphonate group | Potential neuroprotective effects |
| Methyl (3-oxopiperazin-2-yl)acetate | Similar piperazine structure | Antimicrobial activity |
This table illustrates how the unique ketone functionality within the piperazine framework contributes to distinct biological profiles compared to other compounds.
Case Study 1: Anticancer Research
A study evaluated the cytotoxicity of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth, suggesting potential as anticancer agents.
Case Study 2: Anti-Tubercular Activity
In another research effort, derivatives were synthesized and tested against Mycobacterium tuberculosis. The findings revealed that several compounds displayed promising anti-tubercular activity with low IC values, indicating their potential as therapeutic agents against tuberculosis.
Case Study 3: Anti-inflammatory Properties
Research on a related compound demonstrated its anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The compound showed comparable efficacy to diclofenac at certain doses, supporting its potential use in inflammatory conditions .
Comparison with Similar Compounds
Methyl (3-oxopiperazin-2-ylidene)acetate
This analogue replaces the 2-methyl group with a ylidene (C=N) group, forming a conjugated system. It reacts with N-arylmaleimides in methanol under acidic conditions to yield annelated 2-oxopiperazines, demonstrating its utility as a C-N dinucleophile in cycloaddition reactions . The ylidene group enhances electrophilicity compared to the methyl-substituted parent compound, altering reaction pathways and product specificity.
Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate (CAS: 104143-60-4)
This derivative introduces an ethyl ester and an acetyl group on the piperazine ring. Its molecular weight (228.23 g/mol) is higher than the methyl analogue, affecting solubility and crystallization behavior .
Ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate (CAS: 1183530-90-6)
Featuring a Z-configuration ylidene group, this compound is structurally similar to Methyl (3-oxopiperazin-2-ylidene)acetate but with an ethyl ester. The Z-configuration may influence stereochemical outcomes in reactions, such as asymmetric synthesis or cycloadditions .
Physicochemical Properties
Research Implications
The discontinuation of this compound suggests niche applications, possibly in early-stage drug discovery. Comparative studies with ethyl or acetyl-substituted analogues highlight the impact of substituents on reactivity and stability, guiding the design of tailored piperazine derivatives for medicinal chemistry.
Preparation Methods
Reaction Overview
This method involves the acylation of piperazine derivatives using methyl chloroacetate in the presence of a base. The reaction typically proceeds under controlled temperature conditions to ensure high yield and purity.
Reaction Scheme:
$$
\text{Piperazine Derivative} + \text{Methyl Chloroacetate} \xrightarrow{\text{Base, Solvent}} \text{Methyl (2-methyl-3-oxopiperazin-2-yl)acetate}
$$
Experimental Conditions
- Base: Sodium hydroxide or potassium carbonate.
- Solvent: Dichloromethane or acetonitrile.
- Temperature: 0–5°C to minimize side reactions.
- Yield: High (typically >80%).
- The reaction is exothermic, requiring careful temperature control.
- An inert atmosphere (e.g., nitrogen) may be used to prevent moisture interference.
Industrial Continuous Flow Synthesis
Process Description
In industrial settings, continuous flow reactors are employed for scalable production. This method enhances reaction efficiency and product consistency.
- Precise control over temperature and reagent addition.
- Reduced reaction times compared to batch processes.
Parameters
- Reactor Type: Continuous flow microreactor.
- Catalyst: Optional, depending on the scale.
- Temperature Range: 5–10°C.
- Automation: Automated systems for reagent mixing and monitoring.
Cyclization Using Methyl Acetate
Reaction Mechanism
Cyclization reactions can also be employed, where methyl acetate reacts with piperazine derivatives under acidic or catalytic conditions to form the target compound.
- Catalyst: Acidic catalysts such as acetic acid.
- Solvent: Methanol or ethanol.
- Temperature: Reflux conditions (~65–70°C).
Key Observations:
This method is particularly useful for synthesizing derivatives with specific stereochemical configurations.
Interaction with N-Arylmaleimides
Alternative Synthetic Pathway
Methyl (3-oxopiperazin-2-ylidene) acetate, a tautomeric form, can react with N-arylmaleimides in boiling methanol in the presence of catalytic amounts of acetic acid to form this compound.
- Reagents: Methyl (3-oxopiperazin-2-ylidene) acetate and N-Arylmaleimides.
- Catalyst: Acetic acid (catalytic amounts).
- Solvent Mixture: Methanol and acetic acid in a 1:1 ratio.
Reaction Time: ~10 hours under reflux conditions.
Data Table: Comparison of Preparation Methods
| Method | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Acylation of Piperazine | Methyl chloroacetate, NaOH | Dichloromethane | 0–5°C | >80% | Requires inert atmosphere for optimal results. |
| Continuous Flow Synthesis | Methyl chloroacetate, NaOH | Dichloromethane | 5–10°C | High | Suitable for large-scale production with automated controls. |
| Cyclization Using Methyl Acetate | Methyl acetate, Acetic acid | Methanol | Reflux (~70°C) | Moderate | Useful for stereochemically specific derivatives. |
| Interaction with N-Arylmaleimides | N-Arylmaleimides, Acetic acid | Methanol/Acetic Acid | Reflux (~65–70°C) | Variable | Produces novel heterocyclic systems under optimized conditions. |
Q & A
Q. What are the recommended synthetic routes for Methyl (2-methyl-3-oxopiperazin-2-yl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound likely involves esterification or condensation reactions. For example, reactive distillation (used in methyl acetate production ) can be adapted for efficient ester formation. Key parameters include temperature control (to avoid side reactions like decarboxylation) and catalyst selection (e.g., sodium methoxide for transesterification). Monitoring reaction progress via FT-IR or GC-MS ensures optimal yield. Purification via fractional distillation or crystallization (using solvents like ethyl acetate/hexane) is critical to achieving >95% purity, as demonstrated in methyl acetate purification studies .
Q. How can researchers characterize the crystalline structure of this compound using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX-2018 for structure solution and refinement. Key steps:
- Grow crystals via slow evaporation (e.g., in methanol/water).
- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine anisotropic displacement parameters with SHELXL , and validate geometry using WinGX .
- Analyze hydrogen bonding and piperazine ring puckering using ORTEP .
Q. What spectroscopic techniques are essential for confirming the compound’s identity and purity?
- Methodological Answer :
- NMR : Assign signals using ¹H/¹³C NMR (500 MHz, CDCl₃). Compare to methyl acetate derivatives (e.g., methyl 2-phenylacetoacetate ) for ester carbonyl (~170 ppm in ¹³C NMR) and piperazine NH/CH₃ groups.
- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and amide/oxo groups (~1650 cm⁻¹).
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods predict the compound’s conformational stability and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study the piperazine ring’s chair vs. boat conformations. Compare with X-ray data .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using GROMACS to assess stability under experimental conditions.
- Reactivity : Use Gaussian-16 to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
Q. How should researchers address contradictions between experimental and theoretical thermochemical data (e.g., enthalpy of formation)?
- Methodological Answer :
- Data Validation : Cross-reference experimental ΔfH values (from calorimetry) with theoretical values (G4 calculations) . Discrepancies >5 kJ/mol may indicate systematic errors (e.g., impurity in samples).
- Error Analysis : Use statistical tools (e.g., RMSE) to evaluate deviations. For example, methyl acetate’s theoretical vs. experimental ΔfH differs by 2.3 kJ/mol due to solvent interactions .
Q. What strategies resolve ambiguities in NMR assignments caused by dynamic effects (e.g., ring puckering)?
- Methodological Answer :
- Variable-Temperature NMR : Perform experiments from 25°C to −80°C to slow conformational exchange. Observe splitting of piperazine NH signals.
- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons/carbons. Compare to methyl (3-hydroxy-2-oxoindol-3-yl)acetate assignments .
- Computational NMR : Predict shifts with ACD/Labs or ChemDraw and match to experimental data.
Methodological Challenges
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact) .
- Ventilation : Work in a fume hood (volatile esters may release toxic vapors).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers optimize chromatographic separation of this compound from by-products?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Adjust pH to 3.0 to enhance peak symmetry.
- TLC : Employ silica gel GF254 plates with ethyl acetate:hexane (3:7); visualize under UV (254 nm) or iodine vapor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
